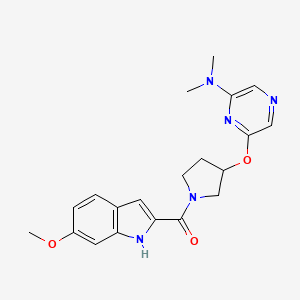

(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone” is a complex organic molecule that features a combination of pyrazine, pyrrolidine, and indole moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone” likely involves multiple steps, including the formation of the pyrazine, pyrrolidine, and indole rings, followed by their coupling. Typical reaction conditions might include:

Formation of pyrazine ring: This could involve the condensation of appropriate amines and aldehydes under acidic or basic conditions.

Formation of pyrrolidine ring: This might be achieved through cyclization reactions involving amines and carbonyl compounds.

Formation of indole ring: This could involve Fischer indole synthesis or other cyclization methods.

Coupling reactions: The final step would involve coupling the different moieties using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques like chromatography.

Análisis De Reacciones Químicas

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The methoxy group on the indole ring might be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the methanone moiety could be reduced to an alcohol.

Substitution: The dimethylamino group on the pyrazine ring could be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like KMnO₄ or CrO₃ under acidic conditions.

Reduction: Reagents like LiAlH₄ or NaBH₄.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of hydroxylated indole derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted pyrazine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone has been studied for its potential as a pharmacologically active agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating neurological disorders and other diseases.

Biological Studies

In biological research, this compound is utilized in biochemical assays to investigate enzyme interactions and receptor binding. It serves as a valuable tool for studying the mechanisms of action of various neurotransmitters and their receptors.

Materials Science

The compound is also explored for its potential applications in materials science, particularly in creating novel materials with unique electronic and optical properties. Its structural characteristics may contribute to advancements in organic electronics and photonic devices.

Industrial Applications

In the industrial sector, 1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is investigated for its role in developing agrochemicals and specialty chemicals. Its properties may enhance the efficacy of various agricultural products.

Antiproliferative Effects

In vitro studies have demonstrated significant antiproliferative activity against various cancer cell lines:

| Cell Line | IC50 Value (mM) |

|---|---|

| HeLa Cells | 0.02 |

| Murine Leukemia | Significant inhibition observed |

These findings suggest potential therapeutic applications in oncology.

Structure-Activity Relationship (SAR)

The structure of 1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone reveals that modifications can significantly impact its biological activity:

Pyrrolidine Substitutions : Alterations at the C-2 position of the pyrrolidine ring affect potency.

Methoxy Substituents : The presence of methoxy groups on the phenyl ring enhances interaction with target proteins.

Case Studies

Several studies have evaluated the biological activity of this compound:

- Cancer Cell Line Studies : A comprehensive evaluation across human and rodent cancer models indicated that derivatives with specific substitutions maintained or enhanced activity compared to baseline compounds.

- Mechanistic Insights : Research focusing on mitochondrial dysfunction highlighted how treatment with this compound leads to increased reactive oxygen species (ROS) levels and changes in Bcl-2 family protein expression, contributing to apoptosis induction.

Mecanismo De Acción

The mechanism by which the compound exerts its effects would depend on its interaction with biological targets. This might involve binding to specific enzymes or receptors, altering their activity. The molecular pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparación Con Compuestos Similares

Similar Compounds

(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone: Similar compounds might include other pyrazine, pyrrolidine, and indole derivatives.

Comparison: The uniqueness of the compound could be highlighted by its specific substitution pattern and the combination of functional groups, which might confer unique biological activities or chemical reactivity.

Actividad Biológica

The compound (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone represents a significant area of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H21N5O2 , with a molecular weight of approximately 353.41 g/mol . The structure consists of several key components:

- A pyrrolidine ring

- A pyrazine derivative with a dimethylamino group

- An indole moiety that enhances its pharmacological properties

This unique combination of functional groups is believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The dimethylamino group enhances solubility and may influence the compound's pharmacokinetic properties, allowing better absorption and distribution in biological systems.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing indole and pyrazine moieties have been shown to inhibit cancer cell proliferation effectively. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

In vitro studies demonstrated that the compound induced apoptosis in these cells, with IC50 values suggesting potent activity in the low micromolar range .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Research indicates that similar structures can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is crucial for developing treatments for diseases characterized by chronic inflammation .

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A study evaluated the effects of the compound on MCF-7 cells, reporting an IC50 value of approximately 5 µM , indicating effective inhibition of cell growth.

- In HCT116 cells, the compound exhibited an IC50 value of around 4 µM , demonstrating its potential as a therapeutic agent against colorectal cancer.

- Mechanistic Insights :

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | IC50 (µM) | Mechanism of Action | Notable Features |

|---|---|---|---|

| Compound A | 6 | Tubulin inhibition | Lacks dimethylamino group |

| Compound B | 4 | Apoptosis induction | Similar indole structure |

| This Compound | 5 | Cell cycle arrest | Contains dimethylamino group enhancing solubility |

Propiedades

IUPAC Name |

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3/c1-24(2)18-10-21-11-19(23-18)28-15-6-7-25(12-15)20(26)17-8-13-4-5-14(27-3)9-16(13)22-17/h4-5,8-11,15,22H,6-7,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLXLAWVFMFCOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.